molecular formula C13H13BrClNO2 B1438376 1-Boc-3-Bromo-4-chloroindole CAS No. 914349-33-0

1-Boc-3-Bromo-4-chloroindole

Cat. No.: B1438376
CAS No.: 914349-33-0
M. Wt: 330.6 g/mol
InChI Key: WBLBNWKEFLCKSG-UHFFFAOYSA-N
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Description

1-Boc-3-Bromo-4-chloroindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a bromine atom at the third position, and a chlorine atom at the fourth position of the indole ring. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-3-Bromo-4-chloroindole can be synthesized through various synthetic routes. One common method involves the bromination and chlorination of 1-Boc-indole. The reaction typically uses bromine and chlorine sources under controlled conditions to ensure selective halogenation at the desired positions.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions. The process requires precise control of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-Bromo-4-chloroindole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free indole derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent is typically used for Boc deprotection.

Major Products Formed:

  • Substituted indole derivatives with various functional groups.
  • Biaryl compounds through coupling reactions.
  • Free indole derivatives after Boc deprotection.

Scientific Research Applications

1-Boc-3-Bromo-4-chloroindole has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and natural product analogs.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Boc-3-Bromo-4-chloroindole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

    1-Boc-3-Bromoindole: Lacks the chlorine atom at the fourth position.

    1-Boc-4-Chloroindole: Lacks the bromine atom at the third position.

    3-Bromo-4-chloroindole: Lacks the Boc protecting group.

Uniqueness: 1-Boc-3-Bromo-4-chloroindole’s unique combination of Boc protection and halogenation at specific positions makes it a versatile intermediate. The Boc group provides stability during synthetic transformations, while the bromine and chlorine atoms offer sites for further functionalization.

Properties

IUPAC Name

tert-butyl 3-bromo-4-chloroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-7-8(14)11-9(15)5-4-6-10(11)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLBNWKEFLCKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654341
Record name tert-Butyl 3-bromo-4-chloro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-33-0
Record name 1,1-Dimethylethyl 3-bromo-4-chloro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-bromo-4-chloro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-chloroindole, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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